Thiophene-2-ethylamine
Overview
Description
Synthesis Analysis
The synthesis of Thiophene-2-ethylamine involves several methods, showcasing its adaptability in chemical processes. One approach involves starting from thiophene, reacting with formaldehyde and hydrogen chloride to give 2-chloromethylthiophene, which is then converted to 2-(2-thienyl)ethylamine via substitution, followed by reduction with LiAlH4. This method provides an overall yield of 70% under moderate conditions, making it suitable for industrial processes (Shuang, 2002). Another method includes the use of Vilsmeier's reaction, Darzens' reaction, and Leuckart's reaction from thiophene as the raw material, achieving a total yield of 52.4% and improving traditional synthesis methods by simplifying the reaction process (Shou, 2001).
Molecular Structure Analysis
The molecular structure of Thiophene-2-ethylamine is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes, demonstrating the compound's flexibility in forming new materials with desired properties. For example, Ni(II) and Pd(II) complexes with Thiophene-2-ethylamine have been synthesized, revealing insights into the electronic structure and spectral properties through DFT and TDDFT studies (Kundu et al., 2016).
Chemical Reactions and Properties
Thiophene-2-ethylamine undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds. It serves as a key intermediate in the synthesis of thiophene derivatives and complexes, contributing to the development of materials with potential applications in optoelectronics and pharmaceuticals. For instance, its role in synthesizing thiophene-containing polymers showcases its contribution to creating materials with specific electronic and optical properties (Egbe et al., 2005).
Physical Properties Analysis
The physical properties of Thiophene-2-ethylamine, such as solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of Thiophene-2-ethylamine were not highlighted, these properties are inferred through its synthesis and application processes, which require precise conditions to achieve desired outcomes.
Chemical Properties Analysis
Thiophene-2-ethylamine's chemical properties, including its reactivity with other compounds and its role in catalysis, are integral to its widespread use in chemical synthesis. Its ability to participate in multiple reaction pathways, such as conjugate addition reactions and the synthesis of highly substituted thiophenes, underscores its chemical versatility (Guilarte et al., 2011).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures
The synthesis of thiophene derivatives involves various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Results or Outcomes
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Application in the Functionalization of Multiwall Carbon Nanotubes (MWCNT)
Specific Scientific Field
Summary of the Application
2-Thiopheneethylamine (2-thiophene ethyl amine, 2- (thien-2-yl)ethylamine) is suitable to functionalize multiwall carbon nanotubes (MWCNT) .
Methods of Application or Experimental Procedures
It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .
Results or Outcomes
The functionalization of MWCNT with 2-Thiopheneethylamine could potentially enhance the properties of the nanotubes, although the specific results or outcomes of this application were not detailed in the sources .
Application in Manufacturing Dyes and Aroma Compounds
Specific Scientific Field
Summary of the Application
Thiophene-2-ethylamine derivatives are widely used in manufacturing dyes and aroma compounds .
Methods of Application or Experimental Procedures
These compounds are used as monomers to make condensation copolymers .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the sources .
Application in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
Thiophene-2-ethylamine is used in the synthesis of various pharmaceuticals .
Methods of Application or Experimental Procedures
- Olanzapine : An antipsychotic medication used to treat schizophrenia and bipolar disorder .
- Amisulpride : An atypical antipsychotic used to treat schizophrenia and depression .
- Ropinirole : A dopamine agonist used to treat Parkinson’s disease and restless leg syndrome .
- Posaconazole : An antifungal medication used to treat invasive fungal infections .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the sources .
Application as a Solvent and Chemical Intermediate
Specific Scientific Field
Summary of the Application
Thiophene-2-ethylamine is used as a solvent and chemical intermediate .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the sources .
Application in the Synthesis of Pyrimidine Derivatives
Specific Scientific Field
Summary of the Application
Thiophene-2-ethylamine may be used as a reactant in the synthesis of pyrimidine derivatives .
Methods of Application or Experimental Procedures
It reacts with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUYXIJZLDNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952773 | |
Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-ethylamine | |
CAS RN |
30433-91-1, 64059-34-3 | |
Record name | 2-Thiopheneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopheneethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-1-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thiophene-2-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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